molecular formula C21H20Cl2F3N3O3 B10834316 4-[3-chloro-5-(2,3-dihydroxypropyl)pyridin-2-yl]-N-[3-chloro-4-(trifluoromethyl)phenyl]-3,6-dihydro-2H-pyridine-1-carboxamide

4-[3-chloro-5-(2,3-dihydroxypropyl)pyridin-2-yl]-N-[3-chloro-4-(trifluoromethyl)phenyl]-3,6-dihydro-2H-pyridine-1-carboxamide

Cat. No.: B10834316
M. Wt: 490.3 g/mol
InChI Key: XRTGOKOICCLLQT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Chemical Reactions Analysis

PMID25666693-Compound-113 undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

PMID25666693-Compound-113 has been extensively studied for its scientific research applications in various fields:

    Chemistry: It is used as a model compound to study the behavior of small molecular drugs and their interactions with biological targets.

    Biology: The compound is investigated for its role in modulating the activity of TRPV1 channels, which are involved in pain perception and inflammatory responses.

    Medicine: It has potential therapeutic applications in the treatment of cancer-related pain and other pain disorders.

    Industry: The compound is explored for its potential use in developing new pain-relief medications .

Mechanism of Action

The mechanism of action of PMID25666693-Compound-113 involves its interaction with the transient receptor potential cation channel V1 (TRPV1). This channel is a ligand-activated non-selective calcium permeant cation channel that mediates the detection of noxious chemical and thermal stimuli. By targeting TRPV1, PMID25666693-Compound-113 can modulate the influx of calcium ions and influence the activity of nociceptive neurons, thereby reducing pain perception .

Comparison with Similar Compounds

PMID25666693-Compound-113 can be compared with other similar compounds that target TRPV1 or have similar therapeutic applications. Some of these similar compounds include:

Properties

Molecular Formula

C21H20Cl2F3N3O3

Molecular Weight

490.3 g/mol

IUPAC Name

4-[3-chloro-5-(2,3-dihydroxypropyl)pyridin-2-yl]-N-[3-chloro-4-(trifluoromethyl)phenyl]-3,6-dihydro-2H-pyridine-1-carboxamide

InChI

InChI=1S/C21H20Cl2F3N3O3/c22-17-9-14(1-2-16(17)21(24,25)26)28-20(32)29-5-3-13(4-6-29)19-18(23)8-12(10-27-19)7-15(31)11-30/h1-3,8-10,15,30-31H,4-7,11H2,(H,28,32)

InChI Key

XRTGOKOICCLLQT-UHFFFAOYSA-N

Canonical SMILES

C1CN(CC=C1C2=C(C=C(C=N2)CC(CO)O)Cl)C(=O)NC3=CC(=C(C=C3)C(F)(F)F)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.